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molecular formula C13H13NO2S2 B8812766 5-Tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole

5-Tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole

Cat. No. B8812766
M. Wt: 279.4 g/mol
InChI Key: PKMFAEROGWOLBE-UHFFFAOYSA-N
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Patent
US05380742

Procedure details

28 g of 10% palladium-on-charcoal containing 50% water and then 96 g (1.52 mol) of ammonium formate are added, under a nitrogen atmosphere, to a solution of 28.34 g (0.81 mol) of 1,3-dichloro-5-tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole in 800 ml of methanol. The mixture is heated at reflux for 3 hours, 28 g of wet palladium-on-charcoal are then added and reflux is maintained for 24 hours. After filtration through diatomaceous earth, the filtrate is evaporated to dryness and the residue is recrystallized from methanol. 16.64 g of a white solid are obtained. Yield 73%. Melting point: 125°-127° C.
Quantity
96 g
Type
reactant
Reaction Step One
Name
1,3-dichloro-5-tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole
Quantity
28.34 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
catalyst
Reaction Step One
Quantity
28 g
Type
catalyst
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].Cl[C:6]1[S:7][C:8](Cl)=[C:9]2[CH2:13][N:12]([S:14]([C:17]3[CH:23]=[CH:22][C:20]([CH3:21])=[CH:19][CH:18]=3)(=[O:16])=[O:15])[CH2:11][C:10]=12>CO.[Pd]>[S:14]([N:12]1[CH2:13][C:9]2=[CH:8][S:7][CH:6]=[C:10]2[CH2:11]1)([C:17]1[CH:23]=[CH:22][C:20]([CH3:21])=[CH:19][CH:18]=1)(=[O:15])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
1,3-dichloro-5-tosyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole
Quantity
28.34 g
Type
reactant
Smiles
ClC=1SC(=C2C1CN(C2)S(=O)(=O)C2=CC=C(C)C=C2)Cl
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Name
Quantity
28 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
28 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
After filtration through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1CC=2C(C1)=CSC2
Measurements
Type Value Analysis
AMOUNT: MASS 16.64 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 7.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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